2-Amino-2-phenylacetonitrile

Biocatalysis Chiral Resolution Enzymatic Acylation

This racemic α-aminonitrile is a strategic intermediate for the enzymatic synthesis of enantiopure D-phenylglycine (>95% e.e.) and serves as a chiral building block for pharmaceutical research. Its unique bifunctional architecture enables diverse reactivity, offering a direct route to complex molecules.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 16750-42-8
Cat. No. B102233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-phenylacetonitrile
CAS16750-42-8
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)N
InChIInChI=1S/C8H8N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,10H2
InChIKeyJTIHSSVKTWPPHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-phenylacetonitrile (CAS 16750-42-8) as a Chiral Building Block and α-Aminonitrile Intermediate


2-Amino-2-phenylacetonitrile (CAS 16750-42-8), also known as phenylglycinonitrile, is an α-aminonitrile compound characterized by an amino group and a phenyl group attached to the same carbon atom [1]. This bifunctional architecture enables diverse reactivity: the primary amine acts as a nucleophile for coupling or protection, while the nitrile undergoes controlled hydrolysis to yield carboxylic acids, amides, or further derivatives [2]. It is employed as a key synthetic intermediate in the preparation of α-arylglycine derivatives, nitrogen-containing heterocycles, and as a substrate in enzymatic resolution studies [1][3]. The compound exists as a racemic mixture unless specified otherwise, and its chiral resolution is of particular interest for accessing enantiomerically enriched building blocks [4].

Why 2-Amino-2-phenylacetonitrile Cannot Be Replaced by Generic α-Aminonitriles in Asymmetric Synthesis


The direct substitution of 2-amino-2-phenylacetonitrile with other α-aminonitriles or related phenylacetonitrile derivatives is not feasible in enantioselective or stereo-controlled processes. Its unique combination of an α-amino and α-phenyl group on the nitrile-bearing carbon creates a specific steric and electronic environment that governs both chemical stability and enzymatic recognition [1]. Unlike unsubstituted aminoacetonitriles or N-aryl derivatives, 2-amino-2-phenylacetonitrile undergoes a retro-Strecker degradation at basic or neutral pH, necessitating tailored handling protocols [2]. Furthermore, its chiral resolution using lipases exhibits a marked substrate specificity: the acylation of 2-amino-2-phenylacetonitrile by Candida antarctica lipase B proceeds with near-absolute (S)-enantioselectivity, a property that does not translate to α-aminonitriles lacking the α-phenyl substituent [2]. These distinct reactivity and stability profiles preclude the simple interchange of this compound with structural analogs.

Quantitative Differentiation of 2-Amino-2-phenylacetonitrile: Head-to-Head Data for Scientific Selection


Near-Absolute Enantioselectivity in Lipase-Catalyzed Acylation Compared to Nonspecific Chemical Methods

2-Amino-2-phenylacetonitrile undergoes enantioselective acylation catalyzed by Candida antarctica lipase B (Novozyme 435) with a near-absolute preference for the (S)-enantiomer. When reacted with ethyl phenylacetate, the enzyme yields an enantiopure product in 47% isolated yield [1]. This contrasts with chemical resolution methods, which often suffer from low predictability and racemization due to the compound's inherent instability under basic conditions [1]. The comparator is traditional crystallization-based resolution, which requires extensive optimization and still risks decomposition [1].

Biocatalysis Chiral Resolution Enzymatic Acylation

Biotransformation to D-Phenylglycine with High Enantiomeric Excess vs. Chemical Hydrolysis

Whole cells of Pseudomonas aeruginosa 10145 convert 2-amino-2-phenylacetonitrile to D-phenylglycine. Under non-induced conditions, 18% conversion was achieved in 1 hour with an enantiomeric excess (ee) exceeding 95% for the D-enantiomer [1]. When an inducer was added to the culture medium, total conversion of the (R)-enantiomer to the amino acid occurred within 30 minutes, yielding a 50% isolated yield of the target product [1]. In contrast, chemical hydrolysis of the nitrile to phenylglycine typically yields racemic mixtures unless additional chiral resolution steps are employed.

Biocatalysis Amino Acid Synthesis Enzymatic Hydrolysis

pH-Dependent Aqueous Stability Profile vs. Other α-Aminonitriles

The stability of 2-amino-2-phenylacetonitrile is highly pH-dependent. It is reported to be stable in water at pH 4–9 [1]. This contrasts with the general class of α-aminonitriles, which are known to decompose via a retro-Strecker reaction under basic or even neutral conditions, releasing the parent aldehyde and causing racemization [2]. The compound's stability window is therefore narrower than that of non-α-substituted nitriles but more defined than many α-aminonitriles lacking the phenyl group, which often degrade more rapidly.

Stability Storage Formulation

Hydrochloride Salt Solubility Advantage in Polar Media

The hydrochloride salt of 2-amino-2-phenylacetonitrile (CAS 53641-60-4) exhibits significantly enhanced aqueous solubility compared to the free base form. The salt demonstrates a solubility of ≥ 25.22 mg/mL (100.00 mM) in water [1]. This is in contrast to the free base, which is a liquid with limited water miscibility and a log P (octanol/water) of approximately 0.8 [2]. The hydrochloride form also shows a melting point of 164–165 °C (dec.) , indicating a well-defined crystalline solid, whereas the free base is a liquid at room temperature.

Solubility Formulation Salt Form

Differentiated Reactivity of Nitrile vs. Amine Group in Multi-Step Syntheses

The bifunctional nature of 2-amino-2-phenylacetonitrile allows for sequential, chemoselective transformations not possible with simpler nitriles or amines. The nitrile group can be converted to carboxylic acids, amides, esters, or halides, while the primary amine remains available for subsequent coupling or protection steps [1]. This contrasts with N-substituted analogs like 2-(phenylamino)acetonitrile (CAS 3009-97-0), where the secondary amine is less nucleophilic and cannot be easily deprotected. In a patent describing the synthesis of α-aminoalkyl-α-alkylphenylacetonitrile derivatives, the nitrile group serves as a key functional handle for further elaboration to vasodilator and anti-arrhythmic agents [2].

Synthetic Utility Heterocycle Synthesis Functional Group Transformation

Enantioconvergent Nitrilase Activity vs. Low Enantioselectivity of Wild-Type Nitrilase

Recombinant Escherichia coli expressing an engineered variant of the arylacetonitrilase (NitA) from Pseudomonas fluorescens EBC191 converts racemic 2-amino-2-phenylacetonitrile with almost complete enantioconvergence to (R)-phenylglycine, while leaving (S)-phenylglycinonitrile unreacted [1]. In contrast, the wild-type nitrilase converts the racemic substrate preferentially to (S)-phenylglycine with only a low degree of enantioselectivity [1]. This engineered system achieves dynamic kinetic resolution at pH 10.8, where substrate racemization is matched with enzymatic conversion, yielding increased amounts of (S)-phenylglycine [1].

Biocatalysis Nitrilase Engineering Enantioconvergent

When 2-Amino-2-phenylacetonitrile Delivers Measurable Advantages in R&D and Industrial Workflows


Enzymatic Production of Enantiopure D-Phenylglycine

This scenario applies when a researcher or process chemist requires a direct, high-yield route to enantiomerically pure D-phenylglycine. The data demonstrate that using Pseudomonas aeruginosa 10145 whole cells, 2-amino-2-phenylacetonitrile is converted to D-phenylglycine with an enantiomeric excess exceeding 95% and a 50% isolated yield under induced conditions [1]. This biotransformation offers a significant advantage over chemical hydrolysis, which yields racemic product and necessitates separate chiral resolution steps.

Lipase-Catalyzed Resolution to Access (S)-Enantiomer

For projects requiring the (S)-enantiomer of the aminonitrile itself or its derivatives, the lipase-catalyzed acylation of 2-amino-2-phenylacetonitrile with ethyl phenylacetate provides a near enantiopure product in 47% yield [2]. This method is reproducible and avoids the racemization issues inherent in crystallization-based resolutions. The resulting (S)-enriched material can be used as a chiral building block in asymmetric synthesis.

Dynamic Kinetic Resolution for Amino Acid Production

In bioprocess development aimed at producing either (R)- or (S)-phenylglycine, the engineered nitrilase variants described by Stolz et al. enable enantioconvergent or enantioselective conversions of 2-amino-2-phenylacetonitrile [3]. By tuning the enzyme variant and pH, the process can be steered to yield either enantiomer, providing a flexible platform for accessing both chiral forms of the amino acid from the same racemic starting material.

Synthesis of Vasodilator and Anti-Arrhythmic Drug Candidates

When designing α-aminoalkyl-α-alkylphenylacetonitrile derivatives as calcium antagonists or anti-arrhythmic agents, 2-amino-2-phenylacetonitrile serves as a core building block [4]. The nitrile group can be selectively transformed into carboxylic acid derivatives, amides, or other functionalities while the amine is retained for further elaboration. This orthogonal reactivity is essential for constructing the complex pharmacophores described in pharmaceutical patents.

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